![molecular formula C23H30N2O3 B12041883 1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one CAS No. 635703-12-7](/img/structure/B12041883.png)
1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of GPV574 involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
GPV574 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
GPV574 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antiarrhythmic drugs and their effects on ion channels.
Biology: It is used in research to understand the mechanisms of ion channel inhibition and its effects on cellular function.
Medicine: It is studied for its potential therapeutic applications in treating arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
GPV574 exerts its effects by inhibiting the delayed rectifier potassium ion channel HERG. This inhibition prevents the flow of potassium ions through the channel, which can affect the electrical activity of cells. The molecular targets and pathways involved include the binding of GPV574 to the HERG channel and the subsequent blockage of ion flow .
類似化合物との比較
GPV574 is similar to other Class 1C antiarrhythmic drugs, such as propafenone. unlike propafenone, GPV574 does not remain permanently trapped in the channel pore, allowing for the recovery of channel activity within 60 seconds after wash-out . Other similar compounds include flecainide and encainide, which also inhibit ion channels but may have different binding affinities and pharmacokinetic properties .
特性
CAS番号 |
635703-12-7 |
|---|---|
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-5-4-6-23(18(17)2)25-13-11-24(12-14-25)15-21(27)16-28-22-9-7-20(8-10-22)19(3)26/h4-10,21,27H,11-16H2,1-3H3 |
InChIキー |
KQZDGQRWGREOJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


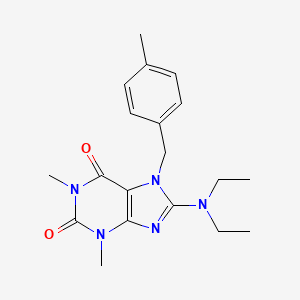
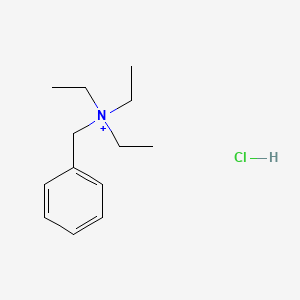

![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
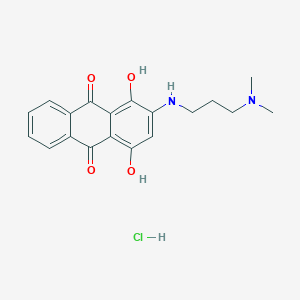
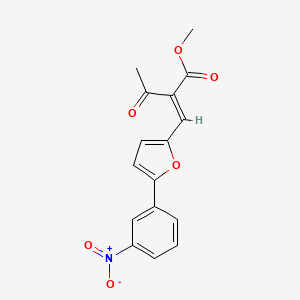
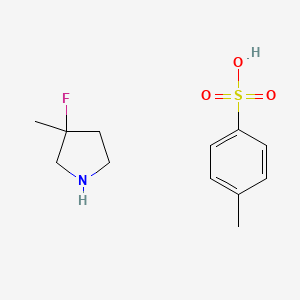

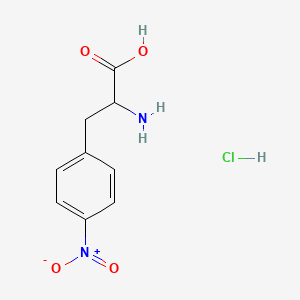
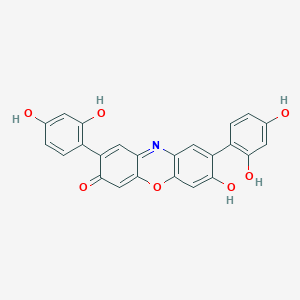


![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)
